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Compound of Interest

Compound Name: 2-Bromo-4,5-dimethoxyaniline

CAS No.: 16791-41-6

Cat. No.: B091357

Get Quote

2-Bromo-4,5-dimethoxyaniline (CAS No: 16791-41-6) is a substituted aniline derivative that

serves as a highly versatile intermediate in organic synthesis, particularly in the fields of

pharmaceutical and materials science research.[1] Its molecular structure, featuring an amine,

a bromine atom, and two methoxy groups on a benzene ring, provides a rich platform for a

variety of chemical transformations, including electrophilic aromatic substitution, cross-coupling

reactions, and derivatization at the amino group.[1]

An unambiguous confirmation of the structure and purity of this compound is paramount for its

successful application in complex synthetic pathways. This guide provides a comprehensive

analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of 2-
Bromo-4,5-dimethoxyaniline. The interpretation herein is grounded in fundamental principles

and validated by reference data, reflecting the rigorous approach required in modern chemical

research.
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To facilitate a clear and precise discussion of the spectroscopic data, the following

standardized numbering scheme for the atoms of 2-Bromo-4,5-dimethoxyaniline will be used

throughout this guide.

Caption: Structure of 2-Bromo-4,5-dimethoxyaniline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Framework
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. By analyzing chemical shifts, coupling constants, and signal integrations,

we can confirm the precise connectivity of atoms.

¹H NMR Spectroscopy
Theoretical Insight: The ¹H NMR spectrum of 2-Bromo-4,5-dimethoxyaniline is expected to

be relatively simple and highly informative.

Aromatic Protons: There are two protons on the aromatic ring at positions C3 and C6. Due to

the substitution pattern, these protons do not have any adjacent proton neighbors, so they

are both expected to appear as sharp singlets. Their chemical shifts will be influenced by the

electronic effects of the substituents. The amine and methoxy groups are electron-donating,

shifting signals upfield, while the bromine is electron-withdrawing, shifting signals downfield.

Methoxy Protons: The two methoxy groups at C4 and C5 are in distinct chemical

environments and should therefore appear as two separate singlets, each integrating to

three protons.

Amine Protons: The amine (-NH₂) protons typically appear as a broad singlet due to rapid

chemical exchange and quadrupolar relaxation from the nitrogen atom. Its chemical shift can

be highly variable depending on the solvent, concentration, and temperature.
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Functional
Group

Atom Position
Typical
Chemical Shift
(δ, ppm)

Multiplicity Integration

Aromatic C-H H6 6.5 - 7.0 Singlet 1H

Aromatic C-H H3 6.5 - 7.0 Singlet 1H

Methoxy (-OCH₃) C5-OCH₃ 3.7 - 3.9 Singlet 3H

Methoxy (-OCH₃) C4-OCH₃ 3.7 - 3.9 Singlet 3H

Amine (-NH₂) N1-H Variable Broad Singlet 2H

Table 1: Typical ¹H NMR spectral data for 2-Bromo-4,5-dimethoxyaniline. Data is compiled

from studies on closely related structures.[1]

The appearance of two distinct aromatic singlets and two distinct methoxy singlets is definitive

proof of the 1,2,4,5-substitution pattern on the benzene ring.

¹³C NMR Spectroscopy
Theoretical Insight: The proton-decoupled ¹³C NMR spectrum should display eight distinct

signals, corresponding to the eight unique carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-150 ppm). The

carbons directly attached to the heteroatoms (C1-N, C2-Br, C4-O, C5-O) will be significantly

shifted downfield.

Methoxy Carbons: The two methoxy carbons will appear upfield, typically in the δ 55-60 ppm

range.[1]
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Functional Group Atom Position
Typical Chemical Shift (δ,
ppm)

Aromatic C-O C4, C5 147 - 149

Aromatic C-N C1 ~140

Aromatic C-H C3, C6 100 - 115

Aromatic C-Br C2 ~107

Methoxy (-OCH₃) C4-OCH₃, C5-OCH₃ 55 - 56

Table 2: Typical ¹³C NMR chemical shift ranges for 2-Bromo-4,5-dimethoxyaniline derivatives.

[1]

The specific shifts provide a chemical fingerprint. The C-Br carbon (C2) is typically found

around 107 ppm, while the C-N carbon (C1) is further downfield near 140 ppm. The two

carbons attached to the methoxy groups (C4, C5) are the most downfield aromatic signals due

to the high electronegativity of oxygen.[1]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy excels at identifying the specific functional groups within a molecule by

detecting their characteristic vibrational frequencies.

Theoretical Insight & Interpretation: The IR spectrum of 2-Bromo-4,5-dimethoxyaniline will be

dominated by absorptions corresponding to the amine and methoxy groups.
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Functional Group Vibrational Mode
Frequency Range
(cm⁻¹)

Expected Intensity

Amine (-NH₂) N-H Stretch 3300 - 3500
Medium (often two

bands)

Aromatic C-H C-H Stretch 3000 - 3100 Medium to Weak

Methoxy (-OCH₃)
Asymmetric C-O

Stretch
~1250 Strong

Aromatic Amine C-N Stretch 1250 - 1340 Medium to Strong

Methoxy (-OCH₃)
Symmetric C-O

Stretch
~1040 Strong

Aromatic Ring C=C Stretch 1500 - 1600
Medium (multiple

bands)

Aryl Bromide C-Br Stretch ~600 Medium to Weak

Table 3: Characteristic IR absorption frequencies for 2-Bromo-4,5-dimethoxyaniline.[1]

The presence of one or two sharp-to-medium bands in the 3300-3500 cm⁻¹ region is a clear

indication of the primary amine's N-H stretching vibrations.[1] The aromatic C-H stretches

appear just above 3000 cm⁻¹. Crucially, strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹

correspond to the asymmetric and symmetric C-O stretching of the two methoxy groups,

confirming their presence.[1] A derivative, N-(2-bromo-4,5-dimethoxyphenyl)-4-

methoxybenzenesulphonamide, showed characteristic peaks at 3265 cm⁻¹ (N-H stretch) and

1594/1510 cm⁻¹ (aromatic C=C stretch), consistent with these ranges.[1]

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the molecular weight and elemental formula of a compound and

offers structural clues through the analysis of its fragmentation patterns.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b091357/docs?utm_src=pdf-body#introduction-the-molecular-blueprint-of-a-key-synthetic-intermediate
https://www.benchchem.com/product/B091357
https://www.benchchem.com/product/B091357
https://www.benchchem.com/product/B091357
https://www.benchchem.com/product/B091357
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091357?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion (M⁺): With a molecular formula of C₈H₁₀BrNO₂, the monoisotopic mass is

approximately 230.989 g/mol .[2] A key feature will be the isotopic signature of bromine.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

Therefore, the mass spectrum will show two peaks of almost equal intensity for the

molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing

⁸¹Br (M+2). This is a definitive indicator of a monobrominated compound.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of the

molecular ion to several decimal places, allowing for the unambiguous confirmation of the

elemental composition, C₈H₁₀BrNO₂.[1]

Fragmentation: Under electron ionization (EI), the molecular ion will fragment in predictable

ways. Common losses include a methyl radical (•CH₃) from a methoxy group to form an [M-

15]⁺ ion, or loss of a bromine radical (•Br) to form an [M-79/81]⁺ ion.

Key Fragmentation Pathways:

[C₈H₁₀BrNO₂]⁺˙
m/z = 231/233

[M-CH₃]⁺
m/z = 216/218

- •CH₃

[M-2CH₃]⁺˙
m/z = 201/203

- •CH₃ x2 (less common)

[M-Br]⁺
m/z = 152

- •Br

[M-CH₃-CO]⁺
m/z = 188/190

- CO

Click to download full resolution via product page

Caption: Plausible EI fragmentation pathways for 2-Bromo-4,5-dimethoxyaniline.

Standard Experimental Methodologies
To ensure data quality and reproducibility, standardized protocols for sample preparation and

analysis are essential.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis

High-Purity Sample
of 2-Bromo-4,5-dimethoxyaniline

Dissolve in
Deuterated Solvent

(e.g., CDCl₃, DMSO-d₆)

Prepare as KBr pellet
or Nujol mull
or thin film

Dissolve in Volatile Solvent
(e.g., MeOH, ACN)

or use neat

Acquire ¹H, ¹³C, DEPT
Spectra on NMR Spectrometer

(e.g., 400 MHz)

Acquire Spectrum
on FTIR Spectrometer

Acquire Spectrum on
MS (e.g., EI, ESI)

and HRMS

Process, Interpret, and Correlate
All Spectroscopic Data

Confirm Structure
& Purity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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